Amino(1-cyclopenten-1-yl)acetic acid
Description
Significance of Non-Proteinogenic Amino Acids as Research Probes
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.gov The deliberate incorporation of NPAAs into peptide chains is a powerful strategy in chemical biology to develop research probes and potential therapeutics. nih.gov These synthetic amino acids serve as versatile tools for a variety of scientific applications, including the investigation of protein structure and function, protein trafficking, and the optimization of protein properties. nih.gov
One of the primary advantages of using NPAAs is the ability to enhance the metabolic stability of peptides. nih.gov Natural peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. nih.gov The introduction of NPAAs with unnatural side chains or backbone structures can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life. nih.gov
Furthermore, the unique structural features of NPAAs can be exploited to improve the binding affinity and selectivity of peptides for their biological targets. nih.gov By introducing conformational constraints or novel functional groups, researchers can design peptides that adopt specific secondary structures, leading to more potent and selective interactions with proteins or other biomolecules. nih.gov NPAAs with bio-orthogonal labels are particularly useful for a range of applications, including cross-linking and click reactions for detailed structure-functional studies. nih.gov
The Unique Structural Features of the Cyclopentene (B43876) Moiety in Amino Acid Derivatives
The cyclopentene moiety, a five-membered carbon ring containing a double bond, imparts a distinct set of structural properties when incorporated into an amino acid framework like that of Amino(1-cyclopenten-1-yl)acetic acid. This cyclic structure introduces significant conformational rigidity compared to its linear counterparts. nih.gov This rigidity can be advantageous in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov
Moreover, the cyclopentene ring can serve as a versatile scaffold for the attachment of various functional groups, allowing for the synthesis of a diverse library of amino acid derivatives. This functionalization can be used to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. The cyclopentene group can participate in hydrophobic interactions within the binding pockets of target proteins, potentially modulating the activity of enzymes and receptors.
Overview of Academic Research Trajectories for this compound and Related Cyclic Amino Acid Analogs
Academic research involving this compound and related cyclic amino acid analogs has primarily focused on their synthesis, conformational analysis, and their application as building blocks for more complex molecules, particularly peptides. molecularcloud.org The synthesis of such compounds can be achieved through various organic chemistry routes, including nucleophilic addition reactions.
The research trajectory for cyclic amino acids has expanded into several key areas:
Peptide and Protein Engineering: Cyclic amino acids are incorporated into peptides to create novel structures with enhanced stability and biological activity. molecularcloud.org These modified peptides are valuable tools for studying protein-protein interactions and for the development of new drug candidates. molecularcloud.org
Drug Discovery: The unique conformational properties of cyclic amino acids make them attractive scaffolds for the design of new therapeutic agents. molecularcloud.org They are being explored for their potential in a range of diseases, including cancer and neurological disorders. molecularcloud.org
Materials Science: The ability of cyclic amino acids to induce specific folding patterns in peptides has led to their use in the development of novel biomaterials, such as nanomaterials and hydrogels. nih.gov
While extensive research has been conducted on various cyclic amino acid analogs, such as those based on cyclopentane (B165970) and cyclopropane (B1198618), the specific research history for this compound is more focused on its role as a synthetic intermediate. nih.govresearchgate.net It is recognized as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds and other specialty chemicals. Further investigations are ongoing to explore its potential biological activities and therapeutic applications.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61996-18-7 | lookchem.com |
| Molecular Formula | C₇H₁₁NO₂ | lookchem.com |
| Molecular Weight | 141.17 g/mol | lookchem.com |
| Boiling Point | 254.1°C at 760mmHg | lookchem.com |
| Flash Point | 107.5°C | lookchem.com |
| Density | 1.239 g/cm³ | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61996-18-7 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-2-(cyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-6(7(9)10)5-3-1-2-4-5/h3,6H,1-2,4,8H2,(H,9,10) |
InChI Key |
IBKAAQVFRPAZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Amino 1 Cyclopenten 1 Yl Acetic Acid and Its Stereoisomers
Strategies for Introducing the Amino Group at the α-Carbon of Cyclopentene-bearing Acetic Acid Scaffolds
A primary challenge in the synthesis of Amino(1-cyclopenten-1-yl)acetic acid lies in the efficient introduction of the amino group at the α-position of the acetic acid moiety attached to the cyclopentene (B43876) ring. Several methodologies have been developed to achieve this transformation.
One common approach is the reductive amination of a corresponding α-keto acid . This method involves the reaction of an α-keto-cyclopentenylacetic acid derivative with an ammonia (B1221849) source, followed by reduction of the resulting imine. Amino acid dehydrogenases (AADHs) are enzymes that can catalyze this reversible reaction with high stereoselectivity, using cofactors like NAD+ or NADP+. researchgate.net The equilibrium of these reactions generally favors reductive amination. researchgate.net Chemical methods for reductive amination have also been developed, sometimes employing transition metal catalysts. For instance, Rh-chiral diphosphine catalysts have been used for the asymmetric reductive amination of α-keto acid derivatives, although this can sometimes lead to the formation of α-hydroxy acid byproducts. google.com
Another strategy involves the use of enamino esters as intermediates. β-enamino esters can be synthesized by reacting β-keto esters with various amines, a reaction that can be catalyzed by mild acids like acetic acid. organic-chemistry.org These enamino esters contain a nucleophilic α-carbon and can be further manipulated to introduce the desired functionality. The synthesis of enamides from ketones via phosphine-mediated reductive acylation of oximes also presents a viable route. organic-chemistry.org
The Strecker synthesis is a classical and versatile method for α-amino acid production. While not directly starting from a cyclopentene-bearing acetic acid, it can be adapted by using a cyclopentenyl-containing aldehyde or ketone. The asymmetric Strecker synthesis, employing stoichiometric amounts of a chiral reagent, has been successfully applied on a large scale to produce enantiomerically enriched α-amino acids. acs.org
Furthermore, recent advancements have explored biocatalytic approaches. Pro-toglobin nitrene transferases have been engineered to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, presenting a direct route to α-amino esters from abundant starting materials. nih.gov
A multi-step synthesis starting from cyclopentanone (B42830) has been reported, which proceeds through the formation of N-formylcyclopenthylydeneglycinate. lookchem.com This intermediate is then hydrolyzed to yield this compound. lookchem.com
| Starting Material | Reagents/Method | Key Features |
| α-keto-cyclopentenylacetic acid | Amino acid dehydrogenases (AADHs), NAD(P)+ | Enzymatic, high stereoselectivity researchgate.net |
| α-keto acid derivative | Rh-chiral diphosphine catalyst, H2, Amine | Asymmetric, potential for α-hydroxy acid byproduct google.com |
| β-keto ester | Amine, Acetic acid (cat.) | Forms β-enamino ester intermediate organic-chemistry.org |
| Ketoxime | Ferrous acetate | Mild conditions for N-acetyl enamide synthesis organic-chemistry.org |
| Cyclopentanone | Multi-step synthesis via N-formylcyclopenthylydeneglycinate | Hydrolysis of formylamino intermediate lookchem.com |
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric syntheses for enantiomerically pure amino acids crucial.
Catalytic asymmetric synthesis represents a highly efficient approach. Chiral N,N'-dioxide/Cu(I) complexes have been successfully used for the highly efficient asymmetric α-amination of β-keto esters and amides, yielding chiral α-amino dicarbonyl compounds in excellent yields and enantioselectivities under mild conditions. nih.gov Another notable example is the use of a chiral spiro phosphoric acid in combination with an achiral dirhodium(II) carboxylate to catalyze the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate (B1207046), affording α-alkenyl α-amino acid derivatives with high yields and excellent enantioselectivity. nih.gov
The use of chiral auxiliaries is another established method. For instance, chiral Ni(II) complexes of Schiff bases derived from alanine (B10760859) have been used to synthesize α,α-disubstituted amino acid derivatives. The alkylation of such a complex with 5-iodopentene proceeded with high diastereoselectivity (98% ee).
Kinetic resolution provides an alternative pathway to enantiopure compounds. Racemic mixtures of related amino alcohol precursors can be resolved chemically using optically active tartaric acid. nih.gov This method involves the formation of diastereomeric salts that can be separated by recrystallization. nih.gov
A direct asymmetric reductive amination of α-keto acetals, catalyzed by ruthenium complexes, has been reported as a versatile method to synthesize enantio-enriched N-unprotected α-amino acetals, which can then be converted to the corresponding α-amino acids. acs.org
| Method | Catalyst/Auxiliary | Enantioselectivity (ee) |
| Asymmetric α-Amination | Chiral N,N'-dioxide/Cu(I) complex | Up to 95% ee nih.gov |
| N-H Insertion | Chiral spiro phosphoric acid / Rh(II) | 83-98% ee nih.gov |
| Chiral Auxiliary Alkylation | Chiral Ni(II) complex of Schiff base | 98% ee |
| Direct Asymmetric Reductive Amination | Ruthenium catalyst | Not specified acs.org |
| Chemical Resolution | D-(-)- or L-(+)-tartaric acid | Effective optical resolution nih.gov |
Synthesis of Conformationally Constrained Cyclopentene Amino Acid Analogs and Derivatives
Conformationally constrained amino acids are valuable tools in drug design and for studying peptide structure. The cyclopentene scaffold of this compound can be incorporated into more complex structures to further restrict conformational freedom.
One strategy involves the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids from carbohydrate precursors like d-mannose (B1359870) and d-galactose. nih.gov A key step in this synthesis is the ring-closing metathesis of a polysubstituted diene intermediate, followed by a stereoselective aza-Michael addition to the resulting cyclopentene-1-carboxylic acid ester. nih.gov
The synthesis of bicyclic analogs has also been explored. For instance, a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane (B1203170) ring, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), was synthesized in seven steps, with a key base-induced intramolecular nucleophilic substitution. capes.gov.br Norbornene units can also be used to induce specific secondary structures like β-sheets and β-turns in peptides. researchgate.netnih.gov
The synthesis of cyclic dipeptides containing 5-, 6-, and 7-membered lactam rings has been achieved, starting from protected diamino acids. youtube.com These conformationally constrained dipeptide analogues are useful for incorporation into larger peptides. youtube.com
| Analog/Derivative Type | Synthetic Approach | Key Features |
| Polyhydroxylated cyclopentane β-amino acids | Ring-closing metathesis from hexoses | Stereoselective aza-Michael addition nih.gov |
| Cyclobutane-containing δ-amino acid | Intramolecular nucleophilic substitution | Forms a constrained bicyclic system capes.gov.br |
| Norbornene-containing peptides | Desymmetrization reaction | Induces β-sheet and β-turn structures researchgate.netnih.gov |
| Cyclic dipeptides | Lactamization of protected diamino acids | Creates conformationally restricted dipeptide units youtube.com |
Chemical Transformations and Derivatization Routes for this compound
This compound can undergo a variety of chemical transformations at its amino group, carboxylic acid group, and the cyclopentene double bond, allowing for its derivatization and incorporation into larger molecules.
The amino group can participate in acylation reactions to form amides. This is a fundamental reaction for incorporating the amino acid into peptide chains. nih.gov Various coupling reagents can be used to facilitate amide bond formation. researchgate.net The amino group can also undergo nucleophilic substitution reactions. nih.gov
The carboxylic acid group can be converted into esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. nih.gov It can also be reduced to the corresponding alcohol. nih.gov
Derivatization for analytical purposes is common for amino acids. For gas chromatography-mass spectrometry (GC-MS) analysis, the polar functional groups are often derivatized to increase volatility. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique. For high-performance liquid chromatography (HPLC), pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is used to introduce a chromophore or fluorophore for detection.
The cyclopentene double bond offers a site for further functionalization, such as through oxidation or addition reactions, although these may compete with reactions at the amino and carboxyl groups. nih.gov
| Functional Group | Reaction Type | Reagents/Products | Application |
| Amino Group | Acylation/Amide bond formation | Coupling reagents, Activated carboxylic acids | Peptide synthesis nih.govresearchgate.net |
| Amino Group | Nucleophilic Substitution | Electrophiles | Synthesis of N-substituted derivatives nih.gov |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (Fischer) | Protection, Prodrug synthesis nih.gov |
| Carboxylic Acid | Reduction | LiAlH4, BH3 | Synthesis of amino alcohols nih.gov |
| Both | Silylation | MTBSTFA | GC-MS analysis |
| Both | AQC Derivatization | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | HPLC analysis |
Theoretical and Computational Investigations of Amino 1 Cyclopenten 1 Yl Acetic Acid
Conformational Analysis of Amino(1-cyclopenten-1-yl)acetic acid and its Oligomers
The three-dimensional structure of amino acids and their oligomers is fundamental to their function. Computational chemistry provides powerful tools to explore the potential energy surfaces, preferred conformations, and the subtle non-covalent interactions that govern their folding and assembly.
While direct studies on oligomers of this compound are not extensively documented, research on structurally similar cyclopentane-based ε-amino acids provides critical insights. A notable example is the computational study of oligopeptides of 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a), an ε-amino acid with a cyclopentane (B165970) substituent. d-nb.infonih.gov Using Density Functional Theory (DFT) methods, researchers investigated the conformational preferences of Amc5a oligomers, from dimers to hexamers, in both chloroform (B151607) and water. d-nb.inforesearchgate.net
The studies revealed a strong preference for a H₁₆ helical structure in both solvent environments. d-nb.infonih.gov It was determined that a minimum of four residues is sufficient to induce a significant population of the H₁₆ helix in solution. d-nb.infonih.gov The hexamer of Amc5a was found to adopt a stable, left-handed (M)-2.3₁₆ helical conformation. d-nb.infonih.gov This contrasts with an analogue where the cyclopentane is replaced by a pyrrolidine (B122466) ring, which showed different helical preferences depending on the solvent, highlighting the significant role of the cyclopentane ring in directing the secondary structure. d-nb.info
Table 1: Helical Parameters for the Amc5a Hexamer
| Parameter | Value | Reference |
|---|---|---|
| Helical Handedness | Left-handed (M) | d-nb.infonih.gov |
| Helix Type | 2.3₁₆ | d-nb.infonih.gov |
| Rise per Turn | 4.8 Å | d-nb.infonih.gov |
| Minimum Residues for Helix Induction | 4 | d-nb.infonih.gov |
The conformational landscape of this compound is defined by the rotational freedom around its single bonds and the puckering of the cyclopentene (B43876) ring. Quantum mechanics (QM) methods, such as DFT and Møller-Plesset perturbation theory (MP2), are invaluable for calculating the relative energies of different side-chain rotamers. nih.gov These calculations have shown significant differences when compared to traditional molecular mechanics (MM) force fields, with QM methods often providing a more accurate representation of rotamer energies. nih.gov
For cyclopentene-containing molecules, the ring can adopt various puckered conformations. nih.gov The balance between rigidity and conformational flexibility is a key factor in molecular design. nih.gov The cyclopentene ring, while providing a degree of structural pre-organization, still allows for conformational sampling that is crucial for biological interactions. nih.govnih.gov The energy barriers between these conformations can be calculated using computational methods, providing a picture of the molecule's dynamic behavior. For instance, in studies of similar molecules, the energy difference between conformers can be on the order of a few kcal/mol, which is significant in determining the dominant species at equilibrium. nih.gov
Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations and can lead to the formation of pseudocyclic structures. In molecules containing a cyclopentene ring and a hydroxyl group, such as 2-cyclopenten-1-ol, theoretical calculations have identified π-type hydrogen bonds where the hydroxyl hydrogen interacts with the C=C double bond of the ring. nih.gov This interaction was found to stabilize the conformer by approximately 0.8 kcal/mole, with a calculated distance of 2.68 Å between the hydrogen and the center of the double bond. nih.gov
In peptide-like compounds containing a cyclopentene moiety, intramolecular hydrogen bonds, including C-H···O and N-H···O interactions, can lead to the formation of pseudo-cyclic motifs. nih.govnih.gov These interactions can effectively shield the polar amide bonds, modulating the equilibrium between open, polar conformations and closed, nonpolar conformations. nih.gov This "molecular chameleonicity" is an important strategy in medicinal chemistry. nih.govnih.gov The formation of these pseudocycles is a key feature that can be predicted and analyzed using computational tools like the Quantum Theory of Atoms in Molecules (QTAIM). nih.govnih.gov
Computational Elucidation of Reaction Mechanisms Involving Amino Acid Functionalities
DFT and other quantum chemical methods are instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, reaction barriers, and the influence of the chemical environment.
The decarboxylation of amino acids has been a subject of detailed computational investigation using DFT. researchgate.net These studies have revealed multiple potential pathways. In the absence of a solvent, low molecular weight amino acids like glycine (B1666218) and alanine (B10760859) can undergo decarboxylation through two different channels. One channel involves a neutral conformer with an intramolecular hydrogen bond between the carboxylic acid proton and the amino nitrogen.
In the presence of water, the mechanism is often catalyzed by a water molecule. The process typically starts from the zwitterionic form of the amino acid, where a water molecule is hydrogen-bonded between the carboxylate and the ammonium (B1175870) group. researchgate.net The water molecule facilitates the transfer of a proton to the α-carbon as the C-C bond to the carboxylate group cleaves. researchgate.net The calculated energy barriers for water-catalyzed decarboxylation are in the range of 177 to 195 kJ/mol.
Table 2: Calculated Energy Barriers for Amino Acid Decarboxylation
| Decarboxylation Condition | Calculated Energy Barrier (kJ/mol) | Reference |
|---|---|---|
| Uncatalyzed (in vacuo) | 288 - 307 | researchgate.net |
| Water-Catalyzed | 177 - 195 |
Quantum chemical calculations offer a powerful lens through which to view and predict the reactivity of molecules. abu.edu.ng By calculating properties derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict sites susceptible to electrophilic and nucleophilic attack. abu.edu.ngresearchgate.net
For amino acids, DFT studies have been used to predict the reactivity of their functional groups. abu.edu.ng For instance, the carboxyl group is often identified as the site for electrophilic attack. abu.edu.ng Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (negative potential) that are prone to electrophilic attack and electron-poor regions (positive potential) that are susceptible to nucleophilic attack. researchgate.net Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to study enzymatic reactions involving amino acids, providing detailed free-energy profiles of reaction pathways and explaining phenomena such as stereoselectivity. mdpi.com These computational approaches are essential for understanding the intrinsic reactivity of complex molecules like this compound. nih.gov
Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Given the structural motifs of this compound—a carboxylic acid group, an amino group, and a cyclopentene ring—hypothetical docking studies can be performed against receptors where these features are known to be important for binding. For instance, receptors that bind other amino acids or their analogs are plausible targets. The amino group and the carboxylic acid can participate in hydrogen bonding and electrostatic interactions, while the cyclopentene ring can engage in hydrophobic or van der Waals interactions.
To illustrate this, a hypothetical docking study could be conceptualized against an amino acid binding site of a generic receptor. The results of such a study would typically be presented in a table summarizing the binding affinities (docking scores) and the key interactions observed.
Table 1: Hypothetical Docking Results for this compound
| Hypothetical Receptor Site | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Amino Acid Binding Pocket A | -7.8 | Aspartate, Glutamate (B1630785) | Hydrogen Bond, Salt Bridge |
| Hydrophobic Sub-pocket B | -6.5 | Leucine, Valine | Hydrophobic Interaction |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking studies. The docking scores represent the predicted binding energy, with more negative values indicating a stronger predicted interaction.
The interpretation of these hypothetical results would suggest that this compound has the potential to bind to receptors with complementary charged and hydrophobic regions. The specific orientation within the binding site would be determined by the combination of these interactions, aiming for the most stable energetic conformation.
Prediction of Spectroscopic Parameters and Electronic Properties
Computational chemistry can also predict various spectroscopic and electronic properties of a molecule. These predictions are valuable for characterizing the molecule and understanding its reactivity.
HOMO-LUMO Analysis:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.
For this compound, theoretical calculations would be required to determine the precise energies of these orbitals. The presence of the nitrogen and oxygen atoms, with their lone pairs of electrons, would significantly influence the energy of the HOMO. The π-system of the cyclopentene ring and the carbonyl group of the carboxylic acid would contribute to both the HOMO and LUMO.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: These values are hypothetical and based on typical ranges for similar organic molecules. They would need to be confirmed by specific quantum chemical calculations.
A HOMO-LUMO gap of 5.3 eV would suggest that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP) Mapping:
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, an MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, due to the presence of lone pairs and the electronegativity of oxygen. The nitrogen atom of the amino group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would be expected to show regions of positive potential (blue), making them potential hydrogen bond donors. The cyclopentene ring, being largely nonpolar, would likely be represented by green or yellow, indicating a neutral potential. This visual information is critical for understanding non-covalent interactions, which are fundamental to molecular recognition in biological processes.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Amino(1-cyclopenten-1-yl)acetic acid" in solution. It provides detailed information about the chemical environment of each atom, enabling the assignment of its stereochemistry and the characterization of its conformational dynamics. The technique is particularly powerful for studying conformationally constrained amino acids, offering insights that guide their application in ligand design and peptide chemistry. nih.gov
For larger biomolecules incorporating this amino acid, specialized techniques like methyl-TROSY NMR can be employed to study protein structure and dynamics, leveraging the signals from methyl-bearing residues. nih.gov The chemical shifts of specific nuclei, such as ¹³Cα, ¹³Cβ, and ¹Hα, are highly sensitive to the local secondary structure, allowing for the identification of transient helical or extended conformations. nih.gov
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the initial overview of the molecule's structure. The ¹H NMR spectrum would feature distinct signals for the vinylic proton on the cyclopentene (B43876) ring, the α-proton adjacent to the amino and carboxyl groups, and the aliphatic protons of the ring. The ¹³C NMR spectrum would similarly show characteristic peaks for the carboxyl carbon, the two sp²-hybridized carbons of the double bond, the α-carbon, and the sp³-hybridized ring carbons.
To resolve ambiguities and definitively assign these signals, two-dimensional (2D) NMR experiments are essential. univr.it These experiments reveal correlations between nuclei, confirming the molecule's covalent framework and establishing structural relationships with homologous cyclic amino acids.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the ¹H-¹H spin systems. It would be used to trace the connectivity from the α-proton to the adjacent CH₂ group of the cyclopentene ring and establish the relationships between all protons within the ring system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an unambiguous link between the ¹H and ¹³C assignments. For instance, the signal for the α-proton would be correlated with the signal for the α-carbon.
TOCSY (Total Correlation Spectroscopy): This technique is particularly useful for identifying complete spin systems of amino acid side chains. arxiv.org In this case, it would show correlations from a single proton in the cyclopentene ring to all other coupled protons within that ring system, helping to distinguish them from the isolated α-proton signal. univr.it
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the three-dimensional conformation and the relative stereochemistry of the molecule in solution.
The following table provides representative chemical shifts that would be expected for "this compound" based on typical values for its constituent functional groups.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts This is an interactive table. Select a nucleus type to see expected chemical shifts.
¹H NMR
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |
| α-H | ~3.5 - 4.5 | Doublet or Triplet |
| Vinylic C=C-H | ~5.5 - 6.0 | Broad Singlet or Triplet |
| Allylic -CH₂- | ~2.2 - 2.6 | Multiplet |
| Aliphatic -CH₂- | ~1.7 - 2.1 | Multiplet |
| Amine -NH₂ | ~7.0 - 8.5 (in DMSO-d₆) | Broad Singlet |
| Carboxyl -OH | ~10.0 - 12.0 (in DMSO-d₆) | Broad Singlet |
¹³C NMR
| Carbon Type | Representative Chemical Shift (δ, ppm) |
| Carboxyl C=O | ~170 - 180 |
| Vinylic C=C-N | ~135 - 145 |
| Vinylic C=C-H | ~125 - 135 |
| α-Carbon | ~55 - 65 |
| Allylic -CH₂- | ~30 - 40 |
| Aliphatic -CH₂- | ~20 - 30 |
Vibrational Spectroscopy for Functional Group Identification and Conformational Changes (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups within "this compound" and probing subtle changes in its conformation. These techniques are complementary and provide a detailed vibrational fingerprint of the molecule.
The analysis of the cyclopentene moiety's vibrations can be informed by studies on related molecules like cyclopentene and cyclopentanone (B42830). researchgate.netresearchgate.net Key vibrational modes include the ring-puckering motion, which is often observed at low frequencies in the far-infrared and Raman spectra, and various C-H and CH₂ bending, wagging, and rocking modes. researchgate.netresearchgate.net The barrier to ring inversion in cyclopentene is known to be relatively low, suggesting the ring in "this compound" is flexible, and changes in its conformation could be observed as shifts in the vibrational spectra. researchgate.net Computational studies on substituted cyclopentenes show that the choice and location of substituents significantly influence the ring's torsional strain, which would be reflected in the vibrational frequencies. acs.org
Table 2: Characteristic Vibrational Frequencies This interactive table shows key functional groups and their expected vibrational frequencies.
Key Vibrational Modes and Expected Frequencies
| Functional Group / Motion | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | Strong / Weak |
| N-H (Amine) | Stretching | 3400 - 3200 | Medium / Weak |
| C-H (sp²) | Stretching | 3100 - 3000 | Medium / Strong |
| C-H (sp³) | Stretching | 3000 - 2850 | Strong / Strong |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Very Strong / Medium |
| C=C (Alkene) | Stretching | 1680 - 1640 | Medium-Weak / Strong |
| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong / Weak |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong / Medium |
| C-N (Amine) | Stretching | 1250 - 1020 | Medium / Medium |
| Ring Puckering | Ring Deformation | < 300 | Medium / Medium |
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment in Oligomers
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com As "this compound" possesses a chiral center at the α-carbon, it is a CD-active molecule. nih.gov The resulting CD spectrum provides unique information about its absolute configuration and the conformation of its flexible five-membered ring.
The electronic transitions of the carboxyl and vinyl chromophores give rise to characteristic positive or negative signals (Cotton effects) in the CD spectrum. Theoretical and experimental studies on other amino acids, such as valine and isovaline, show that CD spectra can be calculated and compared with experimental data to confirm stereochemistry. mdpi.comresearchgate.net The spectrum of "this compound" would be sensitive to the spatial arrangement of these chromophores, which is dictated by the ring pucker and the orientation of the substituents at the α-carbon.
When this constrained amino acid is incorporated into an oligomer or peptide, CD spectroscopy becomes a primary tool for assessing the resulting secondary structure. The CD signals in the far-UV region (typically 190-250 nm) are dominated by the amide bond chromophores of the peptide backbone. The shape and magnitude of the CD spectrum in this region are highly characteristic of different secondary structures:
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
β-Sheets generally exhibit a negative band around 218 nm and a positive band near 195 nm.
Random Coil or disordered structures display a strong negative band below 200 nm.
By incorporating "this compound" into a peptide sequence, researchers can use CD spectroscopy to determine how this specific conformational constraint influences the peptide's folding into a defined secondary structure. Advanced techniques can also use host molecules to induce and enhance CD signals for analysis at very low concentrations. rsc.org
Biochemical and Biological Interactions of Amino 1 Cyclopenten 1 Yl Acetic Acid
Investigation of Enzyme Substrate and Inhibitor Dynamics
The study of how Amino(1-cyclopenten-1-yl)acetic acid interacts with enzymes as a substrate or inhibitor is informed by research on structurally similar cyclic amino acids. While direct enzymatic studies on this specific compound are not extensively documented in the provided literature, significant insights can be drawn from related molecules. The cyclopentene (B43876) ring introduces a degree of conformational rigidity and specific stereochemistry that can influence its binding affinity and reactivity within an enzyme's active site. The amino group is capable of forming hydrogen bonds, while the cyclopentenyl group can engage in hydrophobic interactions, which together can modulate the activity of enzymes and receptors.
A well-studied analogue for understanding the enzymatic interactions of cyclic amino acids is 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. wikipedia.org The enzyme responsible for its conversion, ACC oxidase (ACO), is a non-heme iron(II)-containing enzyme that provides a detailed model for how a small, strained ring amino acid is recognized and processed. nih.govnih.gov ACC oxidase catalyzes the conversion of ACC to ethylene, cyanide, carbon dioxide, and water, a reaction requiring Fe(II), ascorbate (B8700270), bicarbonate, and oxygen. nih.gov The study of ACO's mechanism, active site, and cofactor requirements offers a valuable framework for predicting the potential interactions of other cyclic amino acids like this compound.
The active site of ACC oxidase has been extensively mapped through structural and mutagenesis studies, revealing a sophisticated architecture for substrate and cofactor binding. youtube.com The catalytic core features a mononuclear non-heme iron(II) center coordinated by a 2-His-1-Asp facial triad (B1167595), specifically residues His177, Asp179, and His234 in many plant species. nih.govfrontiersin.orgnih.gov This iron center is crucial for binding the ACC substrate, which coordinates to the iron in a bidentate fashion through both its amino and carboxyl groups. nih.gov
Several other key residues within the active site are essential for positioning the substrate and cofactors correctly. Modeling and mutagenesis studies have identified a network of positively charged and polar residues that create a binding pocket for the cofactors bicarbonate and ascorbate. nih.govresearchgate.net These interactions are critical for the enzyme's catalytic efficiency.
| Residue(s) | Function in ACC Oxidase Active Site | Source(s) |
|---|---|---|
| His177, Asp179, His234 | Constitute the 2-His-1-carboxylate facial triad that binds the essential Fe(II) ion. | nih.govfrontiersin.orgnih.govmdpi.com |
| Arg175, Arg244, Ser246 | Part of a conserved motif involved in binding the carboxylate group of the substrate and cofactors. | nih.govmdpi.com |
| Lys158, Arg299, Arg300 | Coordinate the binding of the bicarbonate cofactor through electrostatic interactions. | nih.govfrontiersin.orgnih.govresearchgate.net |
| Lys158, Lys292, Phe300 | Proposed binding sites for the ascorbate cofactor. | nih.govfrontiersin.orgnih.govmdpi.com |
The turnover of ACC oxidase is critically dependent on several cofactors that act as activators and co-substrates. frontiersin.orgnih.gov The reaction cannot proceed efficiently without the presence of ferrous iron (Fe(II)), ascorbate, bicarbonate (CO2), and molecular oxygen. nih.gov Each cofactor plays a distinct and essential role in the catalytic cycle.
Iron (Fe(II)) : As the central metal ion in the active site, Fe(II) directly binds the ACC substrate and molecular oxygen, facilitating the redox chemistry required for catalysis. frontiersin.orgnih.gov
Ascorbate : This cofactor functions as a reductant, participating in the oxidative ring-opening of the ACC molecule. frontiersin.orgnih.gov It is consumed during the reaction, being converted to dehydroascorbate. wikipedia.org
Bicarbonate (derived from CO2) : Bicarbonate is not a substrate but acts as a crucial activator. nih.gov Kinetic and structural studies show that bicarbonate binding enhances the binding of both Fe(II) and the ACC substrate, effectively stabilizing the enzyme-substrate complex. nih.govresearchgate.net This stabilization prevents an uncoupled and unproductive reaction with oxygen that would otherwise inactivate the enzyme. nih.gov The presence of bicarbonate ensures that oxygen activation occurs only when both the substrate and the reducing co-substrate (ascorbate) are properly bound. nih.gov
| Cofactor | Role in ACC Oxidase Turnover | Source(s) |
|---|---|---|
| Iron (Fe(II)) | Essential metal cofactor at the reaction center; coordinates binding of ACC and oxygen. | frontiersin.orgnih.gov |
| Ascorbate | Acts as a co-substrate and reductant to facilitate the opening of the ACC ring. | frontiersin.orgnih.gov |
| Bicarbonate (CO2) | Activator that stabilizes the enzyme-substrate complex, improving Fe(II) and ACC binding and preventing enzyme inactivation. | nih.govresearchgate.netnih.gov |
| Oxygen (O2) | Co-substrate; oxidant that enables the conversion of ACC to ethylene. | frontiersin.orgnih.gov |
Insights from Enzymatic Studies on Related Cyclic Amino Acids (e.g., 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase)
Exploration of Roles in Cellular Metabolic and Signaling Pathways
The introduction of an unnatural amino acid like this compound into a biological system could lead to its involvement in various metabolic and signaling pathways, either by mimicking natural amino acids or by acting as an antagonist.
In general, amino acids that are not used for protein synthesis can be catabolized. nih.gov This process typically begins with the removal of the amino group, often through transamination, a reaction where the amino group is transferred to a keto acid, commonly α-ketoglutarate, to form glutamate (B1630785). davuniversity.org This reaction is reversible and catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminases. davuniversity.org Following the removal of the amino group, the remaining carbon skeleton can enter central metabolic pathways. nih.govdavuniversity.org
Depending on its structure, the carbon backbone can be converted into intermediates of glycolysis or the Krebs cycle, such as pyruvate (B1213749) or oxaloacetate, and be used for glucose synthesis (glucogenic). khanacademy.org Alternatively, it can be converted to acetyl-CoA or acetoacetyl-CoA, which can be used for the synthesis of fatty acids or ketone bodies (ketogenic). khanacademy.org Given its structure, the carbon skeleton of this compound would likely be processed and enter these central metabolic networks, contributing to either energy generation or the synthesis of other molecules. davuniversity.org The interconversion of amino acids is a dynamic process that allows cells to redistribute nitrogen and carbon to meet their metabolic needs. researchgate.net
Alicyclic amino acids and their derivatives are valuable tools in biochemical research and drug discovery. mdpi.comnih.gov Their rigid or semi-rigid cyclic structures make them useful scaffolds for designing molecules with specific three-dimensional shapes to interact with biological targets like enzymes or receptors. mdpi.com For instance, alicyclic β- and γ-amino acids are used as building blocks in the synthesis of carbocyclic nucleoside analogs, which can have antiviral or anticancer properties. mdpi.comnih.gov
Furthermore, amino acid analogs are frequently designed as mechanism-based enzyme inhibitors to study biochemical pathways. akavatx.com For example, analogs of the neurotransmitter GABA have been developed to inactivate GABA aminotransferase, an approach used to treat epilepsy and addiction. akavatx.com Similarly, analogs of glycine (B1666218) have been explored for their potential to inhibit cancer cell proliferation by targeting enzymes involved in glycine metabolism, which is often upregulated in tumors. promegaconnections.com Therefore, this compound could serve as a valuable probe or a starting point for designing inhibitors to investigate specific enzymatic reactions or metabolic pathways.
Interaction with Receptors and Biomolecules
The unique structure of cyclic amino acids, such as this compound and its derivatives, dictates their interaction with biological targets like enzymes and receptors. The conformation imposed by the ring structure, combined with the placement of functional groups, allows these compounds to modulate biochemical pathways, often by targeting specific receptor subtypes. nih.gov
Pharmacological Characterization of Related Aminocyclopentanetricarboxylic Acids at Glutamate Receptor Subtypes
Research into compounds structurally related to this compound provides significant insight into potential receptor interactions. A key area of study has been on the stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT), which are analogues of the metabotropic glutamate receptor (mGluR) agonist ACPD. nih.govacs.org The addition of a third carboxylic acid group to the cyclopentane (B165970) ring dramatically influences the pharmacological activity of these compounds at different mGluR subtypes. nih.gov
A study of four stereoisomers of ACPT revealed distinct profiles at representative members of the three mGluR groups (Group I: mGluR1a, Group II: mGluR2, Group III: mGluR4a). nih.gov None of the tested ACPT isomers demonstrated significant activity at ionotropic glutamate receptors such as NMDA, AMPA, or Kainate receptors, indicating a selective action on metabotropic subtypes. acs.orgacs.org
The pharmacological activities of the ACPT stereoisomers are summarized below:
ACPT-I and (+)-(3S,4S)-ACPT-III were identified as potent agonists at the group III receptor mGluR4a. nih.govacs.org However, they acted as competitive antagonists with low affinity at mGluR1a and mGluR2 receptors. nih.gov
ACPT-II was found to be a general competitive antagonist across all three mGluR groups, showing similar affinity for mGluR1a, mGluR2, and mGluR4a. nih.gov
(-)-(3R,4R)-ACPT-III functioned as a competitive antagonist, notable for its poor but significant affinity for the mGluR4a receptor. nih.govacs.org
These findings demonstrate that subtle changes in stereochemistry and the addition of a functional group can convert a compound from an agonist to an antagonist and alter its selectivity and affinity for various receptor subtypes. nih.govacs.org
| Compound | mGluR1a Activity (KB in µM) | mGluR2 Activity (KB in µM) | mGluR4a Activity (EC50 or KB in µM) | Activity Profile |
|---|---|---|---|---|
| ACPT-I | > 300 | > 300 | 7.2 ± 2.3 (EC50) | Group III Agonist / Weak Group I & II Antagonist nih.gov |
| ACPT-II | 115 ± 2 | 88 ± 21 | 77 ± 9 | General mGluR Antagonist nih.gov |
| (+)-(3S,4S)-ACPT-III | > 300 | > 300 | 8.8 ± 3.2 (EC50) | Group III Agonist / Weak Group I & II Antagonist nih.gov |
| (-)-(3R,4R)-ACPT-III | > 1000 | > 1000 | 220 | Weak General mGluR Antagonist nih.govacs.org |
Agonist and Antagonist Activity Profiling for Cyclic Amino Acid Derivatives
The profiling of cyclic amino acid derivatives reveals that their biological activity—whether as an agonist that activates a receptor or an antagonist that blocks it—is highly dependent on their three-dimensional structure and chemical properties. Cyclization, as seen in the cyclopentane ring of ACPT isomers, restricts the conformational flexibility of the molecule. nih.gov This restriction can lead to a more precise fit into a receptor's binding pocket, enhancing selectivity for specific receptor subtypes. nih.govdoi.org
The case of ACPT isomers clearly illustrates this principle. The parent compound, ACPD, is a known agonist for mGluRs. nih.gov The introduction of a third carboxyl group, as seen in the ACPT series, can either maintain agonist activity at a specific receptor (mGluR4a for ACPT-I and (+)-ACPT-III) or, more strikingly, convert the molecule into a broad-spectrum antagonist (ACPT-II) or a weak antagonist ((-)-ACPT-III). nih.govacs.org This demonstrates that functional group additions can fundamentally switch the pharmacological action of a compound.
This structure-activity relationship is a common theme in pharmacology. For instance, in the study of cyclic peptides, single amino acid substitutions can convert an agonist into a potent antagonist. acs.org The stability of cyclic structures against enzymatic degradation also makes them attractive scaffolds in drug design. nih.gov The agonist versus antagonist profile of a cyclic amino acid derivative is therefore determined by how its specific conformation and functional groups interact with the key amino acid residues within the target receptor's binding site. nih.govdoi.org
| Compound Class/Example | Key Structural Feature | Observed Activity Profile | Reference |
|---|---|---|---|
| ACPT-I, (+)-(3S,4S)-ACPT-III | Specific stereochemistry of three carboxyl groups on a cyclopentane ring | Selective Agonist at mGluR4a; Antagonist at mGluR1a/2 | nih.gov |
| ACPT-II | Specific stereochemistry of three carboxyl groups on a cyclopentane ring | General Antagonist at mGluR1a, mGluR2, and mGluR4a | nih.gov |
| Cyclic Peptides (e.g., Oxytocin Variants) | Amino acid substitutions within a cyclic peptide backbone | Activity can switch from agonist to antagonist based on single residue changes | acs.org |
Structure Activity Relationship Sar Studies of Amino 1 Cyclopenten 1 Yl Acetic Acid Derivatives
Influence of the Cyclopentene (B43876) Ring Conformation on Biological Activity
The cyclopentene ring is a popular and important scaffold found in numerous natural products and bioactive molecules. researchgate.net Unlike flexible linear chains, the cyclic nature of the cyclopentene moiety imposes significant conformational constraints on molecules that incorporate it. This restriction is a critical strategy in peptidomimetic design, as it can reduce the entropic penalty upon binding to a biological target and lock the molecule into a specific, bioactive conformation. sci-hub.se The presence of the double bond makes the cyclopentene ring flatter and more rigid than a corresponding cyclopentane (B165970) ring, though it still possesses some degree of flexibility, typically adopting "envelope" or "twist" conformations.
Stereochemical Determinants of Interaction with Biological Targets
Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between the stereoisomers (enantiomers) of a chiral molecule. Amino(1-cyclopenten-1-yl)acetic acid is a chiral compound, existing as (R)- and (S)-enantiomers. The specific three-dimensional arrangement of the amino and carboxyl groups around the chiral center is a critical determinant of biological activity. mdpi.com It is a well-established principle that different enantiomers of a drug can exhibit widely different potencies, with one enantiomer often being significantly more active than the other. nih.gov
For instance, studies on other chiral molecules targeting dopamine (B1211576) receptors have demonstrated that enantiomers can display significant differences in binding affinity. In one case, the (-)-enantiomer showed an affinity for the D3 receptor that was over 6.5 times higher than its (+)-enantiomer. nih.gov This differential activity arises because only one enantiomer can achieve the optimal three-dimensional fit and establish the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) within the chiral receptor pocket.
While specific binding data for the individual enantiomers of this compound are not detailed in the provided search results, the principle of stereoselectivity is fundamental. The synthesis of optically pure isomers is a key step in drug development to isolate the more potent enantiomer and reduce potential off-target effects from the less active one. The following table illustrates a hypothetical comparison of the receptor binding affinity for the (R)- and (S)-enantiomers, based on common observations for chiral bioactive molecules.
| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |
| (R)-Amino(1-cyclopenten-1-yl)acetic acid | Receptor X | 15 | High |
| (S)-Amino(1-cyclopenten-1-yl)acetic acid | Receptor X | 250 | Low |
| This table is a hypothetical illustration of stereochemical effects on binding affinity, based on principles observed in related chiral compounds. nih.gov |
Modulating Bioactivity through Substitutions on the Cyclopentene Ring and Amino Acid Moiety
Substitutions on the cyclopentene ring can alter the molecule's size, shape, and hydrophobicity. For example, adding small alkyl groups could enhance van der Waals interactions in a hydrophobic pocket of a receptor, while adding polar groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) could introduce new hydrogen bonding opportunities. SAR studies on other cyclic compounds have shown that even subtle changes, such as the position of a substituent, can significantly impact receptor affinity. nih.gov
Modifications to the amino acid moiety are also critical. The amino group can be functionalized to form amides or sulfonamides, which can alter hydrogen bonding capabilities and introduce new interaction points. nih.gov The carboxylic acid can be converted to esters or amides, which primarily affects the molecule's charge and polarity, influencing properties like cell permeability. The following table provides a hypothetical SAR summary, illustrating how different substitutions could impact receptor binding, based on established principles from analogous series of compounds. nih.govnih.govresearchgate.net
| Compound | R¹ (Ring Position 3) | R² (Amine) | Hypothetical Receptor Affinity (IC₅₀, µM) | Rationale |
| Parent | H | H | 15.0 | Baseline activity |
| Derivative 1 | -CH₃ | H | 8.5 | Increased hydrophobic interaction in binding pocket |
| Derivative 2 | -OH | H | 25.0 | Potential steric hindrance or unfavorable polar interaction |
| Derivative 3 | H | -C(O)CH₃ (Acetyl) | 12.5 | Neutralizes charge, may improve cell penetration but slightly reduce key ionic interaction |
| Derivative 4 | H | -SO₂CH₃ (Mesyl) | 5.2 | Adds strong hydrogen bond acceptor, potentially forming a new favorable interaction with the receptor nih.gov |
| This table is a hypothetical illustration of SAR principles, drawing from findings on related substituted cyclic molecules. nih.govnih.gov |
Comparative SAR with Other Conformationally Restricted Cyclic Amino Acids (e.g., Cyclopropane (B1198618) Analogs)
To understand the unique properties of this compound, it is useful to compare it with other conformationally restricted amino acids, particularly those based on a cyclopropane ring. Both scaffolds are used in peptidomimetics to restrict conformational freedom, but they do so with different degrees of rigidity and geometric consequences. sci-hub.se
Cyclopropane-containing amino acids are exceptionally rigid. nih.gov The three-membered ring has no ring-flip motion, and the substituents are fixed in their relative orientations. researchgate.net This rigidity allows for the precise directional control of amino acid side chains, which is a unique feature of cyclopropane-containing peptides. nih.gov A key feature of cyclopropanes is "cyclopropylic strain," a robust steric repulsion that occurs between substituents and tightly restricts the rotation of adjacent C-C bonds. researchgate.net This makes cyclopropane an invaluable tool for locking a molecule into a specific cis (folded) or trans (extended) conformation. sci-hub.se
In contrast, the cyclopentene ring is more flexible than cyclopropane, though still significantly more constrained than an open chain. It can adopt different puckered conformations (envelope or twist), allowing for a different set of spatial arrangements of its substituents. This relative flexibility might be advantageous if a certain degree of molecular adaptability is required for optimal receptor binding. The cyclopentene scaffold is sometimes considered a bioisostere of proline. researchgate.net The choice between a cyclopentene and a cyclopropane scaffold in drug design therefore depends on the desired level of conformational restriction and the specific geometry required to mimic the bioactive conformation of a parent peptide. sci-hub.se
| Feature | This compound | Cyclopropane Amino Acids |
| Ring Rigidity | Moderately rigid; allows for some puckering (e.g., envelope, twist conformations). researchgate.net | Highly rigid; no ring-flip motion. researchgate.net |
| Conformational Control | Induces significant conformational restriction, can favor specific turn structures. nih.gov | Provides precise and fixed orientation of substituents (cis/trans). sci-hub.senih.gov |
| Bond Rotation | Less restriction on rotation of bonds adjacent to the ring compared to cyclopropane. | Severely restricts rotation of adjacent bonds due to "cyclopropylic strain". researchgate.net |
| Structural Mimicry | Can act as a proline mimic or be used to induce specific peptide secondary structures. researchgate.netnih.gov | Excellent for mimicking tight turns or extended structures with high fidelity. sci-hub.se |
Design Principles for Peptidomimetics Incorporating this compound as a Building Block
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. sci-hub.se The incorporation of conformationally constrained non-canonical amino acids, such as this compound, is a fundamental strategy in peptidomimetic design. mdpi.com
The primary design principle for using this building block is to enforce a specific, bioactive conformation on the peptide backbone. Peptides containing cyclopentane-based β-amino acids are particularly attractive because their oligomers show a high propensity to fold into well-defined secondary structures, such as helices or sheets, even in short sequences. nih.gov This property often leads to enhanced biostability and activity. nih.gov
Key design principles include:
Secondary Structure Nucleation: this compound can be strategically placed within a peptide sequence to act as a template that induces or stabilizes a specific secondary structure, such as a β-turn. This is critical for mimicking the binding epitope of a protein, where such turns are common. sci-hub.se
Side-Chain Orientation: The rigid cyclopentene ring restricts the possible torsional angles of the peptide backbone, thereby pre-organizing the side chains of adjacent amino acids into a defined spatial arrangement for optimal interaction with a receptor.
Metabolic Stability: The non-natural structure of the amino acid can confer resistance to proteases, which are enzymes that typically cleave peptide bonds between natural amino acids. This increases the half-life of the peptidomimetic in vivo. nih.gov
Scaffold-Based Design: The cyclopentene moiety itself can serve as a central scaffold from which pharmacophoric groups are projected. It can function as a proline mimic, leveraging its cyclic nature to fit into binding sites that accommodate such structures. researchgate.net The design process involves modeling the target peptide's bioactive conformation and then selecting the appropriate constrained amino acid to lock the peptidomimetic into that shape. sci-hub.se
Advanced Research Methodologies and Future Academic Directions
Application of Stable Isotope Labeling for In Vivo Pathway Tracing
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within a living organism. By replacing atoms like carbon (¹²C) or nitrogen (¹⁴N) with their heavier, non-radioactive isotopes (¹³C or ¹⁵N), researchers can track the journey of molecules through complex biochemical pathways using mass spectrometry or NMR spectroscopy. chempep.com This methodology, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of individual atoms through compartmentalized metabolic networks in systems ranging from cell cultures to human subjects. nih.gov
In the context of Amino(1-cyclopenten-1-yl)acetic acid, stable isotope labeling can elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a ¹³C-labeled version of the molecule could be administered to a model organism. Subsequent analysis of tissues and fluids would reveal how the compound is metabolized, whether it is incorporated into larger molecules, and the kinetics of its clearance. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are particularly well-suited for quantitative proteomics to understand how the compound might alter protein expression or participate in cellular signaling. youtube.com
A hypothetical experimental design for tracing the metabolic pathway of this compound is outlined below.
| Step | Description | Analytical Technique | Expected Outcome |
| 1 | Synthesis | Organic Synthesis | Production of ¹³C or ¹⁵N-labeled this compound. |
| 2 | Administration | In vivo (e.g., animal model) | Introduction of the labeled tracer into the biological system. |
| 3 | Sample Collection | Tissue/Biofluid Harvesting | Collection of blood, urine, and various tissues at timed intervals. |
| 4 | Metabolite Extraction | Chemical Extraction | Isolation of small molecules from the collected samples. |
| 5 | Analysis | LC-MS/MS, GC-MS, NMR | Detection and quantification of the labeled compound and its metabolites. nih.gov |
| 6 | Data Interpretation | Metabolic Flux Analysis | Mapping the metabolic pathways and determining turnover rates. chempep.com |
This approach provides a dynamic view of the compound's behavior in vivo, offering crucial insights for its potential development as a therapeutic agent or biological probe.
Integration of Chemoinformatics and Machine Learning for Compound Design and Property Prediction
Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the rapid design and analysis of new chemical entities. mdpi.com These computational approaches use algorithms to learn from large datasets of chemical structures and their associated biological activities, allowing for the prediction of properties for novel compounds. mdpi.comnih.gov
For this compound, chemoinformatics can be leveraged to design analogs with improved potency, selectivity, or pharmacokinetic properties. The process typically involves several key steps:
Descriptor Generation: The 3D structure of this compound is converted into a numerical representation using molecular descriptors (e.g., topological indices, 2D fingerprints). mdpi.com
Database Mining: Large chemical databases are mined to identify compounds with similar structural features or known interactions with a target of interest. mdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are built to establish a mathematical correlation between the chemical structure and biological activity. mdpi.com
Virtual Screening: ML models are used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity and best ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov
De Novo Design: Advanced algorithms, including reinforcement learning and deep learning models like AlphaFold, can generate entirely new molecular structures optimized for binding to a specific biological target. researchgate.net
A multi-objective Bayesian optimization framework, for example, could be used to simultaneously improve desired properties (like antimicrobial activity) and reduce undesired ones (like toxicity) in peptides containing this amino acid. rsc.org This integration of ML significantly accelerates the design-build-test-learn cycle in drug discovery. nih.gov
Development of Novel Synthetic Routes for Scalable Production of Chiral Intermediates
The biological activity of molecules like this compound is often dependent on their specific three-dimensional arrangement, or stereochemistry. Therefore, the development of synthetic methods that can produce single, chirally pure isomers is crucial. The demand for such building blocks has driven innovation in asymmetric synthesis. nih.gov
Recent advances in catalysis offer promising avenues for the scalable production of chiral alicyclic amino acids.
Transition-Metal Catalysis: Rhodium (Rh) and Copper (Cu)-catalyzed hydrofunctionalization reactions have been developed to create chiral α,α-disubstituted amino acid precursors with high selectivity. escholarship.org These methods can install contiguous stereocenters in a controlled manner.
Enzymatic Synthesis: Biocatalysis, using enzymes like engineered amine dehydrogenases or ω-transaminases, provides a green and highly selective alternative for producing chiral amines from ketone precursors. nih.gov This approach can be optimized through protein engineering and metabolic engineering for large-scale, sustainable production. nih.gov
Modular Approaches: New strategies allow for the modular and scalable synthesis of complex noncanonical amino acids from common laboratory reagents, avoiding hazardous materials. nih.govresearchgate.net For example, a Hofmann rearrangement to create bicyclic carbamates can serve as a versatile intermediate that can be diversified to yield various functionalized cyclopropane (B1198618) amino acids. nih.gov A robust system for preparing β-heteroaryl α-amino acid derivatives has also been developed using photoredox catalysis. rsc.org
| Synthetic Strategy | Key Features | Scalability | Chirality Control |
| Metal-Catalyzed Hydrofunctionalization | Uses Rh or Cu catalysts to add new functional groups across unsaturated bonds. escholarship.org | Moderate to High | High (via chiral ligands) |
| Enzymatic Reductive Amination | Employs engineered enzymes for asymmetric amination of ketones. nih.gov | High (with process optimization) | Excellent (inherent to enzyme) |
| Modular Synthesis via Rearrangement | Utilizes reactions like the Hofmann rearrangement to build complex cyclic scaffolds. nih.govresearchgate.net | High | High (from chiral starting materials) |
| Photoredox Catalysis | Uses light to drive the regiospecific activation of chemical bonds. rsc.org | High | Good (with chiral auxiliaries) |
These advanced synthetic methods are critical for supplying the quantities of chirally pure this compound and its derivatives needed for extensive biological evaluation and potential therapeutic development.
Exploration of Emerging Biological Targets for Alicyclic Amino Acid Research
The unique conformational constraints of alicyclic amino acids like this compound make them valuable for probing and modulating biological systems. researchgate.net Their incorporation into peptides can enhance stability and create specific shapes to interact with previously "undruggable" targets, such as protein-protein interactions (PPIs). nih.gov
Recent research has identified several emerging areas where such compounds could have a significant impact:
Cancer Metabolism: Cancer cells exhibit altered metabolism, including a high demand for specific amino acids. nih.gov Amino acid transporters and metabolic enzymes are now considered key therapeutic targets. nih.gov Alicyclic amino acids could be designed as mimics or inhibitors to disrupt these pathways. For example, disrupting the aspartate pathway in Mycobacterium tuberculosis has shown promise, a principle that could be applied to cancer.
Peptide Therapeutics: The incorporation of non-proteinogenic amino acids (NPAAs) into peptides is a major strategy to improve their drug-like properties, including resistance to enzymatic degradation and enhanced binding affinity. nih.govtaylorandfrancis.com Cyclic amino acids are particularly effective at stabilizing peptide secondary structures like β-turns, which are crucial for molecular recognition. researchgate.net
Neurological Disorders: Amino acid analogs have a long history in neuroscience. Given that this compound has been investigated for potential neuroprotective effects, exploring its interaction with specific receptors or transporters in the central nervous system remains a promising direction.
Antimicrobial Peptides (AMPs): The rise of antimicrobial resistance is a global health crisis. Designing novel AMPs with enhanced stability and activity is a key research focus. rsc.org Incorporating NPAAs like this compound can yield peptides with improved performance against resistant bacteria. rsc.org
Multidisciplinary Approaches in Understanding the Chemical Biology of this compound
Understanding the full biological potential of this compound requires a multidisciplinary approach that integrates chemistry, biology, and computational science. The chemical biology of this compound focuses on using its unique chemical features to probe and manipulate biological systems.
A key strategy is its use as a building block in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but have superior pharmacological properties. nih.gov The cyclopentene (B43876) ring rigidly holds the amino and acetic acid groups in a specific orientation, which can be used to enforce a particular conformation upon a peptide backbone. This can lead to enhanced binding to a biological target. nih.gov
The investigation into its chemical biology involves:
Synthetic Chemistry: Developing methods to incorporate the amino acid into peptide chains and create libraries of new molecules. researchgate.net
Structural Biology: Using techniques like NMR and X-ray crystallography to determine the 3D structure of peptides containing the amino acid and how they interact with their protein targets.
Molecular Modeling: Employing computational simulations to predict the conformational effects of incorporating the amino acid and to guide the design of new peptidomimetics. researchgate.net
Cell Biology: Testing the synthesized compounds in cell-based assays to evaluate their biological activity, such as inhibiting cancer cell proliferation or blocking a specific enzymatic reaction. nih.gov
By combining these disciplines, researchers can gain a comprehensive understanding of how the distinct structural features of this compound can be translated into specific biological functions, paving the way for the development of novel probes and therapeutics.
Q & A
Q. What are the primary synthetic strategies for Amino(1-cyclopenten-1-yl)acetic acid and its derivatives?
The compound can be synthesized via nucleophilic addition to diethyl mesoxalate (DEMO), a highly electrophilic tricarbonyl compound. DEMO reacts with acid amides to form N,O-acetals, which undergo elimination to generate N-acylimines. Subsequent nucleophilic addition (e.g., with indoles) yields α,α-disubstituted malonates. Hydrolysis and decarboxylation then produce the target amino acid derivatives. This method allows dual functionalization of the α-carbon, mimicking α,α-dicationic acetic acid reactivity .
Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to characterize structural isomers in this compound?
NMR is critical for distinguishing rotamers from diastereomers. For example, in derivatives like 2-(1-methylindol-3-yl)-2-(acylamino)ethanoic acid, variable-temperature NMR (VT-NMR) reveals coalescence of signals, confirming rotational barriers rather than stereochemical differences. This approach resolves ambiguities in isomer assignment .
Q. What purification challenges arise during synthesis, and how are they addressed?
Silica gel chromatography may decompose intermediates like α,α-disubstituted malonates due to acidic conditions. Instead, direct crystallization or mild acidic washes (e.g., HCl) are preferred to avoid decomposition. For unstable products, rapid isolation under inert atmospheres is recommended .
Advanced Research Questions
Q. How can computational methods like DFT optimize reaction pathways for derivatives of this compound?
Density functional theory (DFT) calculations analyze steric and electronic effects in intermediates. For example, bulky N-acyl groups in N,O-acetals can accelerate acetic acid elimination by stabilizing transition states. Computational insights guide substituent selection to enhance reaction efficiency and reduce side products .
Q. What strategies mitigate low yields in double nucleophilic addition reactions using DEMO?
Key factors include:
Q. How do researchers resolve contradictions in spectroscopic data for rotameric mixtures?
VT-NMR and X-ray crystallography are complementary. VT-NMR identifies dynamic rotational processes (e.g., coalescence at 120°C), while X-ray structures (refined via SHELX programs) provide static conformational snapshots. For non-crystalline samples, high-resolution mass spectrometry (HRMS) validates molecular formulas despite rotameric complexity .
Q. What role does the cyclopentenyl group play in modulating biological activity?
The strained cyclopentenyl ring enhances conformational rigidity, potentially improving binding affinity in enzyme inhibitors or receptor ligands. Comparative studies with cyclohexane analogs (e.g., 1-aminocyclohexanecarboxylic acid) show altered solubility and metabolic stability, suggesting structure-activity relationships (SAR) dependent on ring size .
Methodological Best Practices
- Synthesis : Prioritize DEMO-based routes for α,α-difunctionalization, but monitor elimination side reactions via thin-layer chromatography (TLC) .
- Characterization : Combine VT-NMR, HRMS, and X-ray diffraction to address isomerism .
- Yield Optimization : Screen solvents (toluene > DCM) and nucleophile equivalents (1.2–1.5x) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
